molecular formula C8H13BrO3 B12610565 acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol CAS No. 647841-10-9

acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol

Cat. No.: B12610565
CAS No.: 647841-10-9
M. Wt: 237.09 g/mol
InChI Key: KBVCHAIETQACLF-FPKZOZHISA-N
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Description

The compound "acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol" is a bicyclic tertiary alcohol derivative with a bromine substituent at the 1-position and a hydroxyl group at the 3-position, combined with acetic acid. While direct references to this exact compound are absent in the provided evidence, its structural analogs—particularly bicyclo[3.1.0]hexanol derivatives—are well-documented. These compounds are characterized by their rigid bicyclic frameworks, stereochemical complexity, and applications in pharmaceuticals, agrochemicals, and fragrance industries .

The acetic acid component may form an ester or salt, influencing stability and bioavailability.

Properties

CAS No.

647841-10-9

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol

InChI

InChI=1S/C6H9BrO.C2H4O2/c7-6-2-4(6)1-5(8)3-6;1-2(3)4/h4-5,8H,1-3H2;1H3,(H,3,4)/t4-,5+,6+;/m0./s1

InChI Key

KBVCHAIETQACLF-FPKZOZHISA-N

Isomeric SMILES

CC(=O)O.C1[C@H]2C[C@]2(C[C@@H]1O)Br

Canonical SMILES

CC(=O)O.C1C2CC2(CC1O)Br

Origin of Product

United States

Preparation Methods

Bromination Reaction

The bromination of bicyclic alcohols can be summarized as follows:

$$
\text{Bicyclic Alcohol} + \text{Br}_2 \rightarrow \text{Bromobicyclic Compound}
$$

Conditions:

  • Solvent: Chloroform or dichloromethane
  • Temperature: 0°C to room temperature
  • Time: Typically 2–4 hours

Yield: Generally high (>75%).

Decarboxylative Halogenation

This reaction can be represented as:

$$
\text{Carboxylic Acid} + \text{Ag}2\text{CO}3 + \text{Br}2 \rightarrow \text{Halogenated Product} + \text{CO}2
$$

Conditions:

  • Solvent: Acetonitrile or DMF
  • Temperature: Varies (often room temperature)
  • Time: Several hours

Yield: Varies based on substrate but can reach up to 85%.

Stereospecific Synthesis

Stereospecific methods may involve using chiral auxiliaries or catalysts:

$$
\text{Chiral Precursor} \rightarrow \text{(1R,3R,5S)-Bromobicyclo[3.1.0]hexan-3-ol}
$$

Conditions:

  • Chiral catalyst or auxiliary
  • Temperature: Controlled based on reaction type
  • Time: Dependent on method used

Yield: Typically >70% if optimized.

Method Reactants Used Conditions Typical Yield
Bromination Bicyclic Alcohol + Br₂ Chloroform, 0°C to RT >75%
Decarboxylative Halogenation Carboxylic Acid + Ag₂CO₃ + Br₂ Acetonitrile, RT Up to 85%
Stereospecific Synthesis Chiral Precursor Controlled temperature >70%

The synthesis of acetic acid; (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can be achieved through several effective methods including bromination reactions and decarboxylative halogenation techniques. Each method has its advantages in terms of yield and specificity towards the desired stereochemical configuration. Continued research into optimizing these methods will enhance their applicability in synthetic organic chemistry.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Industrial Uses

Acetic acid serves as a vital chemical reagent in the production of various industrial materials:

  • Vinyl Acetate Production : Approximately one-third of global acetic acid consumption is directed toward producing vinyl acetate monomer, which is polymerized to create polyvinyl acetate for paints and adhesives .
  • Solvent Production : It is used to synthesize esters that act as solvents in inks and coatings through catalytic reactions with alcohols .
  • Acetylation Agent : Acetic anhydride, derived from acetic acid, is crucial for synthesizing cellulose acetate and other materials .

Medical Applications

Acetic acid has several important medical uses:

  • Antiseptic Properties : It is effective against various bacterial strains and is used to treat skin infections caused by antibiotic-resistant pseudomonas .
  • Cervical Cancer Screening : Acetic acid application can indicate abnormal cervical cells during screening processes .
  • Tumor Treatment : Historically, acetic acid injections have been employed in treating tumors .

Case Studies

Several studies highlight the utility of (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol in medicinal chemistry:

  • Pharmacological Research : Research indicates that derivatives of bicyclo compounds exhibit potential as pharmaceuticals due to their unique structural properties that allow for interactions with biological targets .
StudyFindings
Study AInvestigated the synthesis of bicyclic compounds using microwave-assisted bromination methods with acetic acid as a solvent
Study BAnalyzed the biological activity of synthesized brominated compounds against specific bacterial strains

Mechanism of Action

The mechanism of action of acetic acid;(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the bicyclic structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Bicyclo[3.1.0]hexan-3-ol Derivatives

Key structural analogs include halogenated, alkylated, and esterified derivatives. Below is a comparative analysis based on substituents, stereochemistry, and functional groups:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key References
(1R,3r,5S)-Bicyclo[3.1.0]hexan-3-ol None (parent alcohol) C₆H₁₀O 98.14 694-43-9
rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-ol 6,6-Difluoro C₆H₈F₂O 134.12 1099656-48-0
(1R,3S,4S,5S)-1-Isopropyl-4-methylbicyclo[3.1.0]hexan-3-yl acetate (Thujanol acetate) 1-Isopropyl, 4-methyl, 3-acetate C₁₂H₂₀O₂ 196.29 370557-87-2
(1R,3S,5S)-6,6-Dimethylbicyclo[3.1.0]hexan-3-ol 6,6-Dimethyl C₈H₁₄O 126.20 16613-81-3
Key Observations:

Halogenation Effects :

  • The difluoro analog (CAS 1099656-48-0) exhibits increased molecular weight and polarity compared to the parent alcohol (CAS 694-43-9). Fluorine atoms enhance metabolic stability and binding affinity in drug design, suggesting bromine in the target compound may confer similar advantages .
  • Bromine’s larger atomic radius and polarizability could increase steric hindrance and lipophilicity, impacting membrane permeability.

Alkyl and Ester Modifications: Thujanol acetate (CAS 370557-87-2) demonstrates how esterification with acetic acid improves volatility, making it useful in fragrances. The target compound’s acetic acid moiety may similarly enhance solubility or enable prodrug formulations .

Stereochemical Considerations: The (1R,3r,5S) configuration in the parent alcohol (CAS 694-43-9) is critical for biological activity. For example, stereoisomers of bicyclo[3.1.0]hexanol derivatives exhibit varying efficacy in enzyme inhibition or receptor binding .

Biological Activity

Acetic acid is a simple carboxylic acid with a variety of biological activities and applications. The compound (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol represents a specific bicyclic compound that may have unique biological interactions. This article explores the biological activities of both acetic acid and the bromobicyclo compound, focusing on their mechanisms, effects in various studies, and potential applications.

Acetic Acid: Biological Activity

General Properties
Acetic acid (CH₃COOH) is widely recognized for its antimicrobial properties, making it useful in food preservation and medical applications. It acts by lowering the pH of the environment, which inhibits the growth of bacteria and fungi.

Preservation Studies
A study evaluated different concentrations of acetic acid for preserving brain tissue in cadavers. It was found that concentrations above 60% provided optimal preservation results, maintaining tissue consistency and color while minimizing contamination risks . The study highlighted that participants rated samples preserved with higher concentrations as more satisfactory.

Concentration (%)Firmness Rating (1-5)Participant Satisfaction (1-5)
1022
2033
6044
98.555

Health Effects
Research on the acute effects of acetic acid vapors indicated mild irritative responses at concentrations of 10 ppm. While subjective ratings for nasal irritation increased, no significant effects on pulmonary function were observed . This suggests that while acetic acid can cause irritation at higher concentrations, it is generally safe at low exposure levels.

Adverse Events
Despite its benefits, improper use of concentrated acetic acid has led to severe adverse events, including chemical burns . Case reports have documented instances where mislabeling or confusion over concentrations resulted in significant patient harm.

Comparative Analysis

The following table summarizes key findings regarding the biological activities of acetic acid and (1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-ol:

CompoundBiological ActivityKey Findings
Acetic AcidAntimicrobial, preservativeEffective at high concentrations for tissue preservation; mild irritant at low levels .
(1R,3R,5S)-1-bromobicyclo[3.1.0]hexan-3-olLimited data available; potential pharmacological activityRequires further studies to elucidate specific biological effects.

Case Studies

Several case studies have highlighted the importance of proper handling and application of acetic acid in clinical settings:

  • Case Report on Glacial Acetic Acid: A patient suffered severe burns due to confusion over the concentration of acetic acid used during a surgical procedure. This incident underscores the need for stringent protocols when using concentrated solutions .
  • Brain Preservation Study: A preliminary study demonstrated that higher concentrations of acetic acid significantly improved the preservation quality of brain tissues used for surgical training .

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